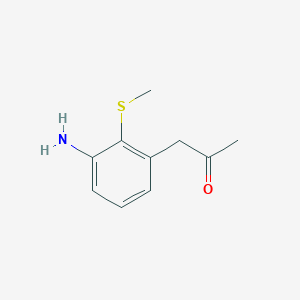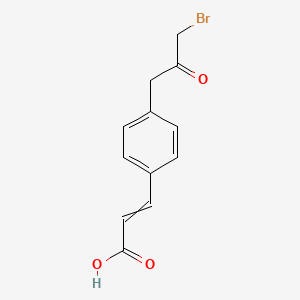
(E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure that includes a bromine atom, a ketone group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the acrylic acid moiety through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of (E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and ketone group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways and enzyme activities, leading to various effects depending on the context.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in its overall structure and functional groups.
2-Bromo-3,3,3-trifluoropropene: Another brominated compound with different applications and reactivity.
Uniqueness
(E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid is unique due to its combination of a bromine atom, a ketone group, and an acrylic acid moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its properties and applications will continue to uncover new uses and benefits of this compound.
属性
分子式 |
C12H11BrO3 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
3-[4-(3-bromo-2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c13-8-11(14)7-10-3-1-9(2-4-10)5-6-12(15)16/h1-6H,7-8H2,(H,15,16) |
InChI 键 |
QTRORPMFKQQECZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)CBr)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


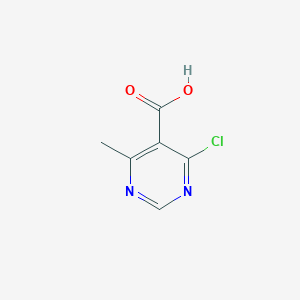
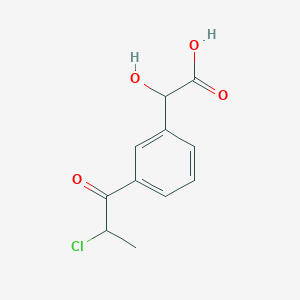
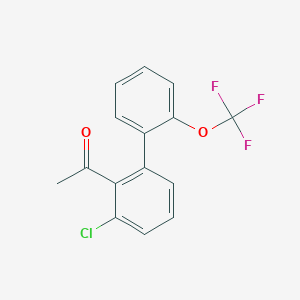

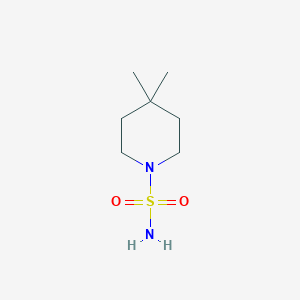
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)
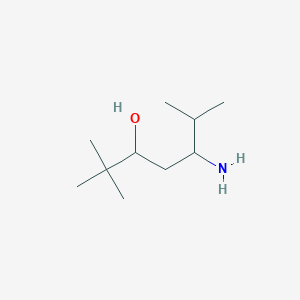
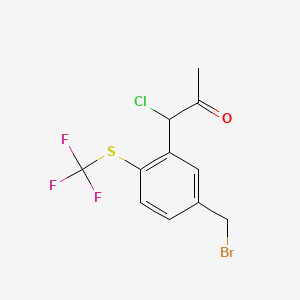
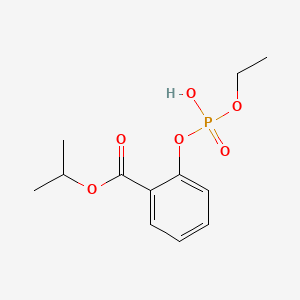
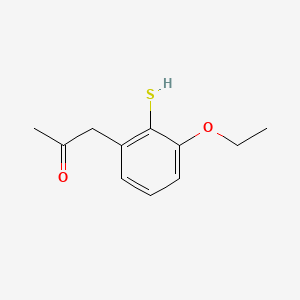
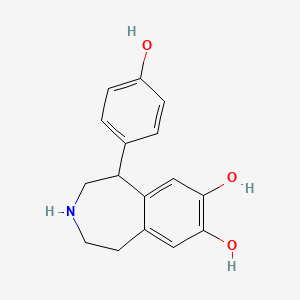

![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid](/img/structure/B14064891.png)
